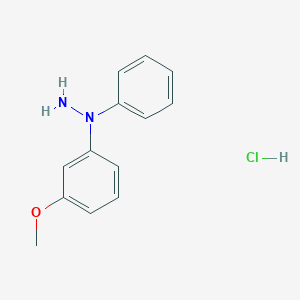
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylhydrazine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Reagents such as sodium hydroxide or potassium carbonate are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-phenylhydrazine: This compound has a methoxy group at the para position instead of the meta position, which can influence its reactivity and biological activity.
1-(3-Methoxyphenyl)-2-phenylhydrazine: The presence of an additional phenyl group can alter the compound’s properties and applications.
1-(3-Methoxyphenyl)-1-phenylhydrazine;acetate: The acetate salt form may have different solubility and stability characteristics compared to the hydrochloride salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
64678-56-4 |
|---|---|
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-9-5-8-12(10-13)15(14)11-6-3-2-4-7-11;/h2-10H,14H2,1H3;1H |
InChI-Schlüssel |
TVZIMVUZZFATEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


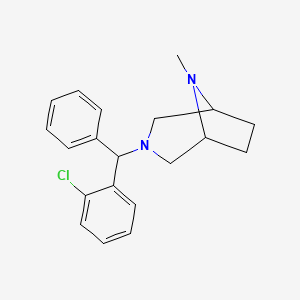

![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)

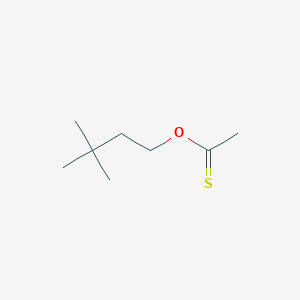

![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
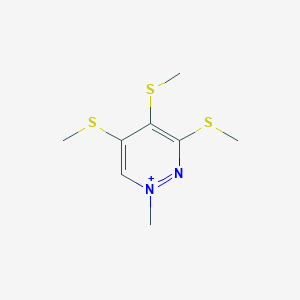
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
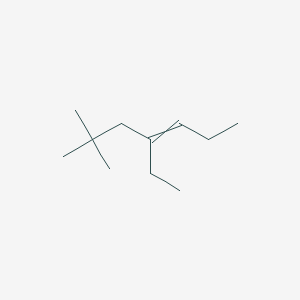

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
